molecular formula C6H14O3 B050898 4,4-Dimethoxybutan-1-ol CAS No. 23068-87-3

4,4-Dimethoxybutan-1-ol

Cat. No.: B050898
CAS No.: 23068-87-3
M. Wt: 134.17 g/mol
InChI Key: DDPMQWOBGOWNKA-UHFFFAOYSA-N
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Description

4,4-Dimethoxybutan-1-ol is an organic compound with the molecular formula C6H14O3. It is a derivative of butanol, where two methoxy groups are attached to the fourth carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethoxybutan-1-ol can be synthesized through several methods. One common method involves the reaction of butanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also involve the use of advanced catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxybutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4,4-dimethoxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4,4-dimethoxybutane when treated with reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: 4,4-Dimethoxybutanoic acid.

    Reduction: 4,4-Dimethoxybutane.

    Substitution: Various substituted butanol derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxybutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxybutan-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Comparison with Similar Compounds

4,4-Dimethoxybutan-1-ol can be compared with other similar compounds such as:

    4-Methoxybutan-1-ol: Contains only one methoxy group, leading to different reactivity and applications.

    4,4-Dimethoxybutanoic acid: The oxidized form of this compound, with different chemical properties and uses.

    4,4-Dimethoxybutane: The fully reduced form, which lacks the hydroxyl group and has distinct chemical behavior.

The uniqueness of this compound lies in its dual methoxy groups, which provide specific reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4,4-dimethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMQWOBGOWNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177636
Record name 4,4-Dimethoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23068-87-3
Record name 4,4-Dimethoxy-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23068-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxybutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethoxybutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethoxybutan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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